1-(4-Chlorobenzyl)piperazin-2-one hydrochloride
Description
Piperazin-2-one Backbone
The piperazin-2-one core consists of a six-membered saturated ring with two nitrogen atoms at positions 1 and 4. A ketone group at position 2 introduces partial double-bond character between the carbonyl carbon (C2) and the adjacent nitrogen (N1), restricting free rotation and stabilizing specific conformations. This structural motif is critical for interactions in medicinal chemistry, particularly in modulating receptor binding.
4-Chlorobenzyl Substituent
The 4-chlorobenzyl group (-CH₂C₆H₄Cl) is attached to the nitrogen atom at position 1 of the piperazin-2-one ring. This substituent contributes to:
- Lipophilicity : The chlorine atom and aromatic ring enhance membrane permeability.
- Steric effects : The bulky benzyl group influences conformational preferences of the piperazine ring.
- Electronic effects : The electron-withdrawing chlorine atom polarizes the benzyl group, potentially affecting hydrogen-bonding interactions.
Figure 1 : Structural diagram highlighting the piperazin-2-one backbone (blue), 4-chlorobenzyl group (green), and hydrochloride moiety (red).
Isomerism and Conformational Analysis
Isomerism
The compound exhibits rotamerism due to restricted rotation around the N1–C7 bond (linking the piperazine ring to the benzyl group) and the partial double-bond character of the C2=O group. Two dominant rotamers are observed in solution, differing in the orientation of the 4-chlorobenzyl group relative to the ketone.
Conformational Dynamics
Piperazine Ring Conformations :
The piperazine ring adopts a chair conformation in its lowest-energy state, stabilized by minimized torsional strain. Substituents at N1 influence the equilibrium between chair and less stable boat or twist-boat conformations. Computational studies indicate an energy barrier of 56–80 kJ/mol for chair-to-boat interconversion in similar N-substituted piperazines.Impact of the 4-Chlorobenzyl Group :
Table 2: Key conformational parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| Preferred Ring Conformation | Chair | |
| Rotameric Energy Barrier | 70 kJ/mol (ΔG‡) | |
| Chair-to-Boat Barrier | 56–80 kJ/mol |
Stereochemical Considerations
While the compound lacks chiral centers, its prochiral nature allows for potential stereoselective interactions in biological systems. Molecular docking studies of analogous piperazin-2-ones demonstrate enantiomer-specific binding to serotonin receptors, suggesting conformational selectivity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMJLZMYHKOTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332528-44-5 | |
| Record name | 2-Piperazinone, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1332528-44-5
- Molecular Formula : C11H13ClN2O·HCl
- Molecular Weight : 248.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or modulator at certain neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various pathogens.
- Anticancer Potential : Shows promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests a robust antibacterial profile that warrants further exploration.
- Cancer Cell Studies : In vitro studies highlighted the compound's ability to induce cell cycle arrest in colon cancer cells, leading to increased sensitivity to chemotherapeutic agents. The study reported an effective dose (ED50) of approximately 15 µM for significant apoptotic effects .
- Neuroprotective Effects : Research indicated that the compound might mitigate neuroinflammation and protect neuronal integrity in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperazine ring have been shown to significantly impact its pharmacological properties:
- Substituents at the para position of the benzyl moiety enhance antibacterial activity.
- Modifications on the piperazine nitrogen can alter receptor binding affinities, impacting CNS effects.
Table 2: SAR Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Para (Benzyl) | Chlorine addition | Increased antibacterial activity |
| Piperazine Nitrogen | Alkyl substitution | Enhanced CNS activity |
Scientific Research Applications
Scientific Research Applications
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride has several applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and organic synthesis.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Studies have indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and dopamine receptors.
- Antipsychotic Properties : Research suggests potential antipsychotic effects due to its ability to influence dopaminergic pathways. This opens avenues for developing new treatments for schizophrenia and related disorders.
Pharmacology
The pharmacological profile of this compound shows promise in several areas:
- Anxiolytic Effects : Animal studies indicate that this compound may reduce anxiety behaviors, potentially through GABAergic mechanisms.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of various biologically active compounds.
- Synthesis of Piperazine Derivatives : It can be utilized to synthesize other piperazine derivatives with modified biological activities.
- Building Block for Complex Molecules : The compound acts as a versatile building block in the synthesis of more complex organic molecules used in pharmaceuticals.
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Antipsychotic | Modulation of neurotransmitter systems |
| Pharmacology | Anxiolytic, Neuroprotective | Interaction with GABA and dopaminergic pathways |
| Organic Synthesis | Intermediate for piperazine derivatives | Key building block for complex organic molecules |
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant effects of piperazine derivatives demonstrated that this compound significantly reduced depression-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels, suggesting potential as a novel antidepressant.
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The study found that treatment with this compound led to reduced apoptosis and improved cell viability under stress conditions.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine in the piperazin-2-one ring undergoes alkylation with alkyl halides. For example:
-
Reaction with Methyl α-Bromo(4-chlorophenyl)acetate
| Reagent | Solvent | Base | Temp. | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Methyl α-bromoacetate | Methanol | NaHCO₃ | 80°C | 6h | 63% |
Deprotection Reactions
The tert-butyl carbamate (Boc) group in intermediates can be removed under acidic conditions:
-
Deprotection with Trifluoroacetic Acid (TFA)
| Reagent | Solvent | Temp. | Time | Yield | Source |
|---|---|---|---|---|---|
| TFA | DCM | 25°C | 6h | 91% |
Nucleophilic Substitution
The compound participates in SN reactions with thiols and amines:
-
Reaction with 2-Mercaptonicotinonitriles
| Reagent | Solvent | Catalyst | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 2-Mercaptonicotinonitrile | Ethanol | TEA | Reflux | 63% |
Pd-Catalyzed Cross-Coupling
The benzyl group enables aryl-aryl coupling:
-
Suzuki-Miyaura Coupling with Aryl Iodides
| Catalyst | Additive | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | AgNO₃ | Cs₂CO₃ | Acetonitrile | 58% |
Cyclization Reactions
The piperazin-2-one scaffold facilitates ring expansion:
-
Formation of Morpholin-2-ones
| Reagent | Solvent | Base | Temp. Range | ee | Source |
|---|---|---|---|---|---|
| Ethylenediamine | Toluene | Et₃N | −20°C–50°C | 99% |
Acylation Reactions
The amine reacts with acyl chlorides to form amides:
-
Reaction with 4-Chlorobenzoyl Chloride
| Reagent | Solvent | Base | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | DMF | K₂CO₃ | 80°C | 92% |
Acid/Base Stability
The compound shows stability under mild acidic/basic conditions but decomposes in strong acids (e.g., concentrated HCl) .
Key Trends in Reactivity
-
Steric Effects : The 4-chlorobenzyl group directs electrophilic attacks to the piperazinone nitrogen.
-
Solvent Dependence : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation/acylation .
-
Catalytic Efficiency : Pd/Ag systems improve coupling yields by stabilizing reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxyphenyl)piperazin-2-one Hydrochloride
- Structure : Substitutes the chlorobenzyl group with a methoxyphenyl moiety.
- Molecular Formula : C₁₁H₁₅ClN₂O₂ (MW: 257.21 g/mol).
- Key Differences :
- The methoxy group (–OCH₃) introduces electron-donating effects, enhancing solubility in polar solvents compared to the electron-withdrawing chlorine in the parent compound.
- Reduced steric hindrance compared to the bulkier chlorobenzyl group.
- Applications : Used in the synthesis of serotonin receptor modulators due to its improved solubility .
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
- Structure : Chlorine substituent at the meta position of the phenyl ring.
- Molecular Formula : C₁₀H₁₁Cl₂N₂O (MW: 247.12 g/mol).
- Key Differences :
- Meta substitution alters binding affinity in biological systems; for example, reduced efficacy in σ-receptor binding compared to the para-substituted analog.
- Lower thermal stability due to less symmetrical molecular packing.
1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
- Structure : Fluorine replaces chlorine at the para position.
- Molecular Formula : C₁₀H₁₁ClFN₂O (MW: 231.66 g/mol).
- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability and bioavailability.
- Industrial Use : Produced at 99% purity for high-throughput screening in antipsychotic drug development .
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one Hydrochloride
- Structure : Incorporates a trifluoromethoxy (–OCF₃) group.
- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂ (MW: 314.68 g/mol).
- Key Differences :
1-Isopropylpiperazin-2-one Hydrochloride
- Structure : Aliphatic isopropyl group replaces the aromatic benzyl moiety.
- Molecular Formula : C₇H₁₅ClN₂O (MW: 194.67 g/mol).
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Biological Activity Highlights |
|---|---|---|---|---|
| 1-(4-Chlorobenzyl)piperazin-2-one HCl | C₁₁H₁₂Cl₂N₂O | 283.14 | 4-Chlorobenzyl | Peptidomimetics, σ-receptor modulation |
| 1-(4-Methoxyphenyl)piperazin-2-one HCl | C₁₁H₁₅ClN₂O₂ | 257.21 | 4-Methoxyphenyl | Serotonin receptor modulation |
| 1-(3-Chlorophenyl)piperazin-2-one HCl | C₁₀H₁₁Cl₂N₂O | 247.12 | 3-Chlorophenyl | Intermediate in antipsychotic synthesis |
| 1-(4-Fluorophenyl)piperazin-2-one HCl | C₁₀H₁₁ClFN₂O | 231.66 | 4-Fluorophenyl | Antipsychotic candidate screening |
| 1-(4-Trifluoromethoxyphenyl)piperazin-2-one HCl | C₁₁H₁₂ClF₃N₂O₂ | 314.68 | 4-Trifluoromethoxyphenyl | Anxiolytic preclinical models |
| 1-Isopropylpiperazin-2-one HCl | C₇H₁₅ClN₂O | 194.67 | Isopropyl | Agrochemical intermediates |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(4-chlorobenzyl)piperazin-2-one hydrochloride typically follows these key steps:
- Starting Materials: Piperazin-2-one or its hydrochloride salt and 4-chlorobenzyl derivatives (such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide).
- N-Alkylation Reaction: The piperazin-2-one nitrogen is alkylated with the 4-chlorobenzyl halide under controlled conditions.
- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
- Purification: Recrystallization or chromatographic techniques are employed to enhance purity.
Detailed Preparation Procedures
Alkylation of Piperazin-2-one with 4-Chlorobenzyl Halides
One common method involves the nucleophilic substitution reaction of piperazin-2-one with 4-chlorobenzyl chloride or bromide.
- Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or acetone, with heating (around 80°C) and sometimes in the presence of a base or catalyst to facilitate alkylation.
- Example: According to Vulcanchem data, piperazin-2-one derivatives are reacted with 4-chlorobenzyl derivatives under reflux, followed by acidification with concentrated hydrochloric acid to yield the hydrochloride salt.
Use of Piperazin-2-one Hydrochloride Salt
Starting from the hydrochloride salt of piperazin-2-one can improve solubility and reaction control.
- Procedure: The hydrochloride salt is dissolved in a suitable solvent and reacted with 4-chlorobenzyl halide. After completion, the product is isolated by filtration and recrystallized.
- Yields: Typical yields reported are in the range of 70-90%, depending on reaction conditions and purification methods.
Alternative Synthetic Routes
- Condensation Reactions: In some synthetic routes, 1-(4-chlorobenzyl)piperazine intermediates are prepared first, which can then be oxidized or cyclized to form the piperazin-2-one ring system.
- Example: ChemicalBook reports the condensation of 1-(4-chlorobenzyl)piperazine with other heterocyclic intermediates to yield related compounds, indicating the versatility of the 4-chlorobenzylpiperazine scaffold.
Research Findings and Optimization
Reaction Yields and Purity
Summary Table of Key Synthetic Routes
Notes on Purification and Characterization
- The hydrochloride salt form is typically purified by recrystallization from solvents such as ethyl acetate or water-ethanol mixtures.
- Melting points around 63-65°C are commonly reported for the hydrochloride salt.
- Analytical methods such as NMR, elemental analysis, and chromatography confirm the structure and purity.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution between 4-chlorobenzyl chloride and a piperazin-2-one precursor under reflux in anhydrous ethanol, catalyzed by potassium carbonate. Reaction completion is typically monitored via colorimetric changes or TLC. Optimizing reaction time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazin-2-one to 4-chlorobenzyl chloride) can improve yields . Post-synthesis, purification via recrystallization from cold ethanol is critical to remove unreacted starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons from the 4-chlorobenzyl group at δ 7.2–7.4 ppm) .
- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities (e.g., piperazine ring conformation) .
- HPLC-MS : To assess purity (>95%) and detect trace impurities, such as unreacted 4-chlorobenzyl chloride .
Q. What safety protocols are essential when handling this compound in the lab?
- Storage : Keep in a sealed container under dry, inert conditions to prevent hydrolysis .
- Exposure control : Use fume hoods, nitrile gloves, and protective eyewear. No specific occupational exposure limits are established, but general piperazine derivative precautions apply .
- Waste disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal to avoid releasing acidic residues .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic/basic conditions : The piperazine ring is prone to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening products. Stability studies in buffers (pH 4–9) at 25°C show <5% degradation over 24 hours .
- Thermal stability : Decomposition occurs above 150°C, with exothermic peaks observed in DSC analysis. Short-term stability at 40°C (e.g., during reactions) is acceptable .
Q. What strategies can resolve contradictions in spectral data (e.g., NMR shifts in different solvents)?
- Solvent effects : Aromatic proton shifts vary between DMSO-d6 (δ 7.35–7.45) and CDCl3 (δ 7.20–7.30) due to hydrogen bonding. Use deuterated solvents consistently for comparative studies .
- Dynamic effects : Conformational flexibility of the piperazine ring may cause splitting in NMR. Variable-temperature NMR (e.g., 25°C to −40°C) can slow ring inversion and clarify signals .
Q. Can this compound serve as a precursor for pharmacologically active derivatives?
Yes, its structure allows for:
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Catalyst screening : Replace potassium carbonate with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- Solvent selection : Switch from ethanol to DMF for better solubility of intermediates, reducing side-product formation .
Q. What are the ecological implications of releasing this compound into the environment?
- Toxicity : While no ecotoxicological data exist for this specific compound, structurally similar chlorinated piperazines show moderate aquatic toxicity (LC50 ~10 mg/L in Daphnia magna) .
- Degradation : Hydrolysis products (e.g., 4-chlorobenzyl alcohol) may persist in water; advanced oxidation processes (e.g., UV/H2O2) are recommended for degradation .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
